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This document provides a comprehensive overview of the application of Antigen 85 (Ag85) in
the development of DNA vaccines against Mycobacterium tuberculosis. It includes a summary
of key quantitative data from preclinical studies, detailed experimental protocols, and
visualizations of the immunological pathways and experimental workflows.

Introduction

Tuberculosis (TB) remains a significant global health threat, and the variable efficacy of the
current BCG vaccine necessitates the development of new and more effective vaccination
strategies. DNA vaccines represent a promising approach due to their ability to induce robust
and long-lasting cellular and humoral immune responses. Antigen 85, a major secreted protein
complex of M. tuberculosis comprising Ag85A, Ag85B, and Ag85C, is a leading candidate
antigen for TB subunit and DNA vaccines. Its strong immunogenicity, particularly in eliciting
Thl-type immune responses characterized by the production of interferon-gamma (IFN-y), is
crucial for controlling mycobacterial infections.[1][2][3]
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An Ag85 DNA vaccine works by delivering a plasmid containing the genetic sequence for one
or more components of the Ag85 complex into the host's cells. The host cellular machinery
then transcribes and translates this genetic information, producing the Ag85 protein. This
endogenously synthesized antigen is processed and presented by antigen-presenting cells
(APCs), such as dendritic cells, to T lymphocytes. This process triggers a cascade of immune
responses, primarily a potent cell-mediated immunity, which is essential for combating
intracellular pathogens like M. tuberculosis.[1][4]

The key immunological outcomes of Ag85 DNA vaccination include:

 Induction of a strong Thl-biased immune response, characterized by the secretion of
cytokines like IFN-y and IL-2.[1][2]

o Activation of CD4+ and CD8+ T cells.[1][5] CD4+ helper T cells are crucial for activating
macrophages to kill intracellular mycobacteria, while CD8+ cytotoxic T lymphocytes (CTLS)
can lyse infected cells.[1][6]

o Generation of humoral immunity, as evidenced by the production of anti-Ag85 antibodies.[2]
[7] While cell-mediated immunity is paramount for TB control, antibodies may contribute to
protection.[6]

Data Presentation: Quantitative Outcomes of Ag85
DNA Vaccination

The following tables summarize key quantitative data from various preclinical studies
evaluating the efficacy of Ag85 DNA vaccines. These studies have been conducted in murine
models, a standard for preclinical TB vaccine research.

Table 1: Cellular Immune Responses to Ag85 DNA Vaccination in Mice
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Table 2: Humoral Immune Responses and Protective Efficacy of Ag85 DNA Vaccination in Mice
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Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development
and evaluation of Ag85 DNA vaccines.

Plasmid DNA Vaccine Construction and Preparation

Objective: To construct and purify a eukaryotic expression plasmid encoding the Ag85 antigen.

Materials:

M. tuberculosis genomic DNA

e PCR primers for the Ag85 gene (e.g., fopA for Ag85A, fbpB for Ag85B)
» High-fidelity DNA polymerase

o Eukaryotic expression vector (e.g., pVAX1, pcDNA3.1)

o Restriction enzymes and T4 DNA ligase

o Competent E. coli (e.g., DH5a) for cloning and propagation

o Endotoxin-free plasmid purification kit

Protocol:

o Gene Amplification: Amplify the full-length coding sequence of the desired Ag85 gene from
M. tuberculosis genomic DNA using PCR with specific primers containing appropriate
restriction sites.

e Vector and Insert Preparation: Digest both the eukaryotic expression vector and the purified
PCR product with the corresponding restriction enzymes.

 Ligation: Ligate the digested Ag85 gene insert into the linearized vector using T4 DNA ligase.

o Transformation: Transform the ligation mixture into competent E. coli cells.
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» Screening and Selection: Plate the transformed bacteria on selective agar plates (e.g.,
containing ampicillin or kanamycin). Screen the resulting colonies for the presence of the
correct insert by colony PCR and restriction digestion of plasmid DNA.

e Sequence Verification: Confirm the sequence and orientation of the inserted Ag85 gene by
DNA sequencing.

o Plasmid Purification: Grow a large-scale culture of the confirmed clone and purify the
plasmid DNA using an endotoxin-free plasmid purification kit. The final plasmid should be of
high purity and dissolved in sterile saline or PBS for immunization.

Animal Immunization

Objective: To immunize mice with the Ag85 DNA vaccine to induce an immune response.
Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
Immunization Routes:

 Intramuscular (IM) Injection: Inject 50-100 pg of plasmid DNA in 50-100 pL of sterile saline
into the quadriceps or tibialis anterior muscles.[2][7]

» Electroporation (EP): Following intramuscular injection, deliver electrical pulses to the
injection site using an electroporator to enhance DNA uptake.[3][11]

e Microneedle Patch (MNP): Administer the DNA vaccine coated on dissolving microneedles
applied to the skin.[10]

Immunization Schedule:

o Administer three doses of the DNA vaccine at 2- or 3-week intervals.[12][13]

Evaluation of Inmune Responses

Objective: To assess the cellular and humoral immune responses induced by the Ag85 DNA
vaccine.

a) Splenocyte Isolation and In Vitro Restimulation:
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e Two to four weeks after the final immunization, euthanize the mice and aseptically remove
the spleens.

» Prepare single-cell suspensions of splenocytes by mechanical disruption and passage
through a cell strainer.

e Lyse red blood cells using an ACK lysis buffer.
e Wash and resuspend the splenocytes in complete RPMI-1640 medium.

o Culture the splenocytes in the presence of purified Ag85 protein (5 pg/mL) or specific
peptides for 48-72 hours.

b) Cytokine Analysis (ELISA):
o Collect the supernatant from the restimulated splenocyte cultures.

e Measure the concentrations of IFN-y, IL-2, IL-4, and other relevant cytokines using
commercially available ELISA kits according to the manufacturer's instructions.

c) T-Cell Proliferation Assay:
o Culture splenocytes with Ag85 protein as described above.

» Assess cell proliferation using a BrdU incorporation assay or by measuring the expression of
proliferation markers like Ki-67 by flow cytometry.

d) Intracellular Cytokine Staining (ICS) and Flow Cytometry:

Restimulate splenocytes with Ag85 protein in the presence of a protein transport inhibitor
(e.g., Brefeldin A) for 4-6 hours.

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3,
CD4, CD8).

Fix and permeabilize the cells.

Stain for intracellular cytokines (e.g., IFN-y, TNF-q, IL-2) with specific antibodies.
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Analyze the percentage of cytokine-producing T-cell subsets using a flow cytometer.

e) Antibody Titer Measurement (ELISA):

Coat ELISA plates with purified Ag85 protein.

Serially dilute serum samples collected from immunized and control mice and add them to
the plates.

Detect bound antibodies using HRP-conjugated anti-mouse IgG, 1gG1, and IgG2a secondary
antibodies.

Develop the reaction with a suitable substrate and measure the absorbance.

M. tuberculosis Challenge and Protection Assessment

Objective: To evaluate the protective efficacy of the Ag85 DNA vaccine against a virulent M.

tuberculosis challenge.

Protocol:

Four to six weeks after the final immunization, challenge the mice with a low-dose aerosol
infection of virulent M. tuberculosis H37Rv.

At specific time points post-challenge (e.g., 4, 8, and 12 weeks), euthanize the mice.
Homogenize the lungs and spleens in sterile saline.
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units
(CFU).

Calculate the reduction in bacterial load in vaccinated groups compared to the control group
(e.g., PBS or empty vector).

Mandatory Visualizations
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Signaling Pathway: T-Cell Activation by Ag85 DNA
Vaccine
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Caption: T-Cell activation pathway induced by the Ag85 DNA vaccine.

Experimental Workflow: Evaluation of Ag85 DNA
Vaccine Efficacy
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Caption: Experimental workflow for evaluating Ag85 DNA vaccine efficacy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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